Synthesis and Characterization of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one: A Novel Heterocyclic Scaffold
Synthesis and Characterization of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one: A Novel Heterocyclic Scaffold
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive, in-depth technical overview of a proposed synthetic route and detailed characterization of a novel derivative, 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one. Brominated heterocyclic compounds, in particular, have demonstrated enhanced biological potency, making this target molecule of significant interest for drug discovery and development programs.[4][5] This document outlines the strategic rationale behind the synthetic pathway, provides step-by-step experimental protocols, and details the expected analytical characterization, offering a complete blueprint for its synthesis and validation.
Introduction and Strategic Rationale
Nitrogen-fused heterocyclic compounds are cornerstones in the development of modern pharmaceuticals.[2] Among these, the imidazopyrimidine core, a bioisostere of natural purines, has garnered significant attention for its versatile pharmacological profile.[2] The introduction of a halogen atom, such as bromine, into such a scaffold can profoundly influence its physicochemical properties and biological activity. Halogenation can enhance binding affinity to target proteins, improve metabolic stability, and increase cell membrane permeability.
The target molecule, 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one, represents a novel entity with potential applications in oncology and infectious disease research. This guide proposes a robust and efficient two-step synthesis. The strategy involves the initial construction of the core heterocyclic system, 5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one, followed by a regioselective bromination on the electron-rich imidazole ring. This approach is grounded in established synthetic methodologies for related imidazo-fused systems.[6][7]
Proposed Synthetic Pathway
The synthesis is designed as a two-stage process. The first stage focuses on the construction of the bicyclic imidazo[1,5-c]pyrimidin-5-one core. The second stage is a targeted electrophilic bromination to install the bromo-substituent at the C1 position of the imidazole ring.
Caption: Proposed two-stage synthetic workflow.
Rationale for Pathway Selection
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Stage 1: Synthesis of 5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one (Precursor) : The reaction between 2-aminoimidazole and an itaconic acid derivative (like itaconic anhydride or N-substituted itaconimides) represents a convergent and efficient method for constructing the saturated pyrimidinone ring fused to the imidazole. This type of tandem Michael addition-cyclization is a known strategy for synthesizing related tetrahydroimidazo[1,2-a]pyrimidin-7-ones.[7] The endo-nitrogen of the 2-aminoimidazole acts as the initial nucleophile in a Michael addition, followed by an intramolecular cyclization and dehydration to form the stable fused ring system.
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Stage 2: Bromination : The imidazole ring is electron-rich and susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and highly effective brominating agent for such heterocyclic systems, often providing high regioselectivity.[6] In the context of the imidazo[1,5-c]pyrimidine system, the C1 position is anticipated to be the most electronically activated and sterically accessible site for bromination.
Detailed Experimental Protocols
Stage 1: Synthesis of 5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one
Materials:
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2-Aminoimidazole sulfate
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Itaconic anhydride
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Triethylamine (TEA)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Hexanes
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Dichloromethane (DCM)
Procedure:
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To a stirred suspension of 2-aminoimidazole sulfate (1.0 eq) in anhydrous DMF, add triethylamine (2.2 eq) dropwise at 0 °C. Stir the mixture for 30 minutes at room temperature to liberate the free base.
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Add a solution of itaconic anhydride (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
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Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature and pour it into ice-water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a gradient of DCM:Methanol) to afford 5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one as a solid.
Stage 2: Synthesis of 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one
Materials:
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5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one (from Stage 1)
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N-Bromosuccinimide (NBS)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium thiosulfate solution
Procedure:
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Dissolve the precursor, 5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one (1.0 eq), in anhydrous DCM.
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Cool the solution to 0 °C in an ice bath.
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Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
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Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring by TLC.
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Quench the reaction by adding saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography to yield the final product, 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one.
Characterization and Data Interpretation
The structural confirmation of the final compound relies on a combination of spectroscopic techniques. Below are the predicted data based on analogous structures found in the literature.
| Analysis Technique | Expected Observations | Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.5-7.8 (s, 1H, H-3), δ 4.2-4.4 (t, 2H, H-8), δ 3.5-3.7 (m, 1H, H-6), δ 2.8-3.0 (m, 2H, H-7) | Disappearance of the H-1 proton signal (expected around δ 7.0-7.2 in the precursor). The remaining signals correspond to the protons on the pyrimidinone ring. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 170-175 (C=O), δ 140-145 (C-3), δ 125-130 (C-8a), δ 95-105 (C-1, C-Br), δ 45-50 (C-8), δ 35-40 (C-6), δ 25-30 (C-7) | A significant upfield shift for C-1 upon bromination is expected. The carbonyl carbon (C-5) and other carbons of the core structure should be present in the expected regions. |
| FT-IR (KBr, cm⁻¹) | ~3200-3400 (N-H stretch), ~1680-1700 (C=O, amide stretch), ~1600-1620 (C=N stretch) | Characteristic peaks for the secondary amine and the amide carbonyl group within the heterocyclic core. |
| Mass Spec. (ESI-MS) | m/z [M+H]⁺ and [M+H+2]⁺ | Appearance of two major peaks with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature for a molecule containing one bromine atom. |
Potential Applications and Future Directions
The imidazopyrimidine scaffold is a well-established pharmacophore with diverse biological activities.[2][3] Bromo-substituted derivatives, in particular, have shown potent activity as anticancer and antimicrobial agents.[1][4] The newly synthesized 1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one could serve as a valuable building block for generating a library of novel compounds for high-throughput screening.
Future work should focus on:
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Biological Screening: Evaluating the compound for its cytotoxic activity against various cancer cell lines and its antimicrobial activity against a panel of pathogenic bacteria and fungi.
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Structural Diversification: Using the bromo-substituent as a synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to explore structure-activity relationships (SAR).
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In Silico Studies: Performing molecular docking studies to identify potential biological targets and to guide the design of more potent analogues.[8]
Caption: Interconnected future research pathways.
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Synthesis and Biological Evaluation of Imidazopyrmidine-Propenone Conjugates as Potent Tubulin Polymerization Inhibitors. Journal of Chemical and Pharmaceutical Research. [Link]
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. [Link]
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Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry. [Link]
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Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. [Link]
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Synthesis of pyrazolo[5′,1′:2,3]imidazo[1,5- c ]quinazolin-6(5 H )-ones and molecular docking study of their affinity against the COVID-19 main protease. RSC Advances. [Link]
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Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. [Link]
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